molecular formula C5H14Cl2N2O2 B1505435 (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride CAS No. 31697-39-9

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride

Cat. No.: B1505435
CAS No.: 31697-39-9
M. Wt: 205.08 g/mol
InChI Key: OZWNGZATZQMSHU-FHNDMYTFSA-N
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Description

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: is a chemical compound with the molecular formula C₄H₁₁NO₂·2HCl. It is a derivative of amino acids and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of (S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through large-scale chemical reactions involving the use of reactors and purification systems to ensure high purity and yield.

Chemical Reactions Analysis

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its amine derivatives.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

  • Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and various organic solvents are used under specific conditions to achieve these reactions.

  • Major Products Formed: The major products include oxidized derivatives, reduced amines, and substituted compounds.

Scientific Research Applications

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to understand protein interactions and enzyme activities.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

  • Pathways Involved: It is involved in various biochemical pathways that influence cellular processes and physiological functions.

Comparison with Similar Compounds

(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride: can be compared with similar compounds such as:

  • L-Aspartic acid dihydrochloride

  • N-Methyl-D-aspartic acid (NMDA)

  • Beta-alanine dihydrochloride

These compounds share structural similarities but differ in their functional groups and applications. This compound is unique in its specific molecular configuration and its use in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(dimethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWNGZATZQMSHU-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705328
Record name 3-(Dimethylamino)-L-alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31697-39-9
Record name 3-(Dimethylamino)-L-alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride
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Customer
Q & A

Q1: What is significant about the synthesis of (S)-2-Amino-3-(dimethylamino)propanoic acid dihydrochloride described in the paper?

A1: The paper details a novel method for synthesizing enantiopure (+)-(S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride [=(+)-(S)-A2pr(Me2)·2HCl·0.5H2O] using a chiral cobalt(III) complex as a protecting group. [] This method allows for the stereocontrolled synthesis of the target compound from the corresponding aspartate complex. [] This is significant because it provides a route to obtain the enantiomerically pure compound, which is crucial for studying its biological activity and potential applications in various fields. The reference for this information is:

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